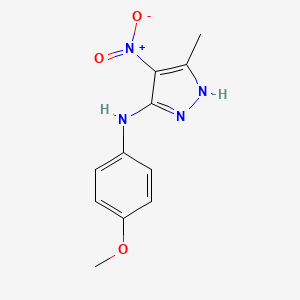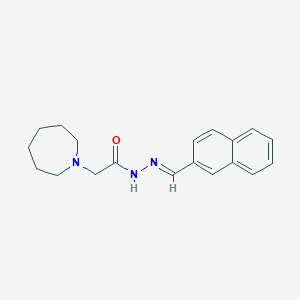
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide
Übersicht
Beschreibung
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide, also known as ANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANA belongs to the class of hydrazide compounds, which have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in cells and animals. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has several advantages for lab experiments, such as its relatively low cost, ease of synthesis, and wide range of biological activities. However, this compound also has some limitations, such as its low solubility in water and limited stability under certain conditions. Therefore, it is important to optimize the experimental conditions when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide. One direction is to investigate the structure-activity relationship (SAR) of this compound and its analogs, in order to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animals and humans, in order to evaluate its potential as a drug candidate. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, should be further explored.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(15-22-11-5-1-2-6-12-22)21-20-14-16-9-10-17-7-3-4-8-18(17)13-16/h3-4,7-10,13-14H,1-2,5-6,11-12,15H2,(H,21,23)/b20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEUJAXXCVCCKX-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




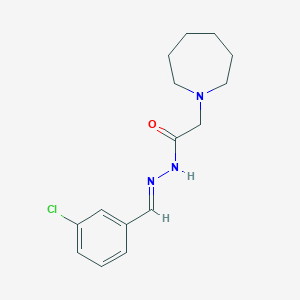
![2-[4-(4-fluorophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B3836367.png)
![methyl 4-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3836383.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836390.png)
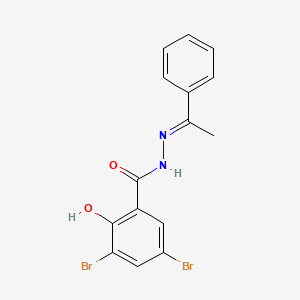
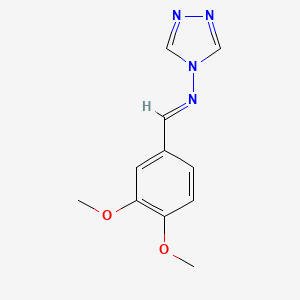
![4-fluoro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3836419.png)
![3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3836426.png)
![4-fluoro-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3836428.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3836434.png)

